molecular formula C23H26N4O2 B2499093 (4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251571-48-8

(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2499093
CAS RN: 1251571-48-8
M. Wt: 390.487
InChI Key: NGZVLFGIWIVNFZ-UHFFFAOYSA-N
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Description

The compound “(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone” is a complex organic molecule. It appears to contain a piperidine ring, which is a common structural motif in many pharmaceuticals . The arylpiperazine scaffold is crucial for binding to α1-ARs, serotoninergic 5-HT1A, and dopaminergic receptors .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its broad application arises from the following factors:

Antimicrobial Activity

Research has explored the antimicrobial potential of similar compounds. Investigating the effects of our compound on bacterial and fungal strains could provide valuable insights into its biological activity .

Safety and Hazards

Methanone is a chemical compound with the formula CH2O. It is also known as formaldehyde or methyl aldehyde . Sigma-Aldrich offers a wide range of methanone products for various applications and research needs .

Future Directions

In the present work, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The final target compounds were screened for their anti-inflammatory effect .

properties

IUPAC Name

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-9-11-27(12-10-15)23(28)20-14-24-22-19(8-7-16(2)25-22)21(20)26-17-5-4-6-18(13-17)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVLFGIWIVNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

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